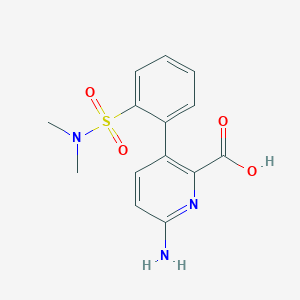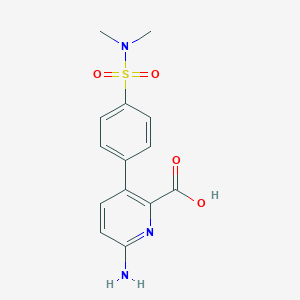
4-(3-BOC-Aminophenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-BOC-Aminophenyl)nicotinic acid (4-BAPNA) is an important organic compound in the field of organic chemistry. It has been widely used in various fields, including medicinal chemistry, organic synthesis, and biochemistry. Due to its unique structure, 4-BAPNA has been studied for its potential applications in the medical and scientific fields.
科学的研究の応用
4-(3-BOC-Aminophenyl)nicotinic acid, 95% has been studied for its potential applications in various scientific and medical fields. It has been used in medicinal chemistry as a building block for the synthesis of various drugs, such as anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. In organic synthesis, 4-(3-BOC-Aminophenyl)nicotinic acid, 95% has been used as a starting material for the synthesis of various complex molecules. In biochemistry, 4-(3-BOC-Aminophenyl)nicotinic acid, 95% has been used to study the mechanism of action of various enzymes and proteins, as well as to study the biochemical and physiological effects of various drugs.
作用機序
The mechanism of action of 4-(3-BOC-Aminophenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which then activate or inhibit certain biochemical pathways. It is also believed that 4-(3-BOC-Aminophenyl)nicotinic acid, 95% may act as a competitive inhibitor of certain enzymes, thus preventing the production of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-BOC-Aminophenyl)nicotinic acid, 95% are not yet fully understood. However, it has been shown to have some effects on the body, such as an anti-inflammatory effect, an anticonvulsant effect, and an anti-cancer effect. In addition, 4-(3-BOC-Aminophenyl)nicotinic acid, 95% has been shown to have some effects on the nervous system, including an antidepressant effect and an anxiolytic effect.
実験室実験の利点と制限
The use of 4-(3-BOC-Aminophenyl)nicotinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, its structure makes it easy to synthesize and manipulate in the laboratory. However, there are also some limitations to using 4-(3-BOC-Aminophenyl)nicotinic acid, 95% in laboratory experiments. It is a relatively unstable compound and is prone to degradation in the presence of light or air. In addition, it is a relatively toxic compound and should be handled with care.
将来の方向性
There are a number of potential future directions for the use of 4-(3-BOC-Aminophenyl)nicotinic acid, 95%. It could be used to develop more effective drugs for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. In addition, it could be used to study the biochemical and physiological effects of various drugs, as well as to study the mechanisms of action of various enzymes and proteins. Finally, 4-(3-BOC-Aminophenyl)nicotinic acid, 95% could be used to develop more efficient synthetic methods for the synthesis of complex molecules.
合成法
The synthesis of 4-(3-BOC-Aminophenyl)nicotinic acid, 95% can be achieved through a number of different methods. The most commonly used method is a two-step process involving the reaction of 3-bromo-4-nitrobenzaldehyde with 3-aminopropionic acid in the presence of a base, followed by the reaction of the resulting product with 4-bromo-3-nitrobenzaldehyde. This two-step process has been used to synthesize 4-(3-BOC-Aminophenyl)nicotinic acid, 95% with yields of up to 95%.
特性
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-5-11(9-12)13-7-8-18-10-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGAKBDEVBBJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-BOC-Aminophenyl)nicotinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415893.png)


![4-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415926.png)
![5-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415947.png)

![4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415966.png)
![5-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6415981.png)
